Technical Monograph: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Technical Monograph: Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
This technical guide is structured as a high-level operational monograph for chemical researchers and process engineers. It prioritizes synthetic rigor, regiochemical control, and application utility in modern drug discovery (specifically PROTAC linkerology).
CAS: 898758-13-9 | Class: Phenyl-Keto-Ester / PROTAC Linker Intermediate
Executive Summary & Application Profile
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a specialized bifunctional building block characterized by a lipophilic octanoate chain terminating in a reactive keto-group and a regiochemically distinct 2,3-dimethoxyphenyl moiety.
Unlike the more common 3,4-dimethoxy analogs (veratrole derivatives), the 2,3-substitution pattern imparts unique steric and electronic properties, making this molecule a critical intermediate in:
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PROTAC (Proteolysis Targeting Chimeras) Development: It serves as a "linker precursor." The C8 chain provides the necessary spatial separation between the E3 ligase ligand and the Target Protein ligand, while the ketone allows for reductive amination or reduction to a methylene group.
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Lipid-Mimetic Pharmacophores: Used in the synthesis of enzyme inhibitors where a hydrophobic tail is required to occupy deep binding pockets.
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Fine Chemical Synthesis: A precursor for 8-(2,3-dimethoxyphenyl)octanoic acid and subsequent heterocyclic derivatives (e.g., isoquinolines via Pomeranz-Fritsch type cyclizations).
Physicochemical Characterization
Data aggregated from predicted models and structural analogs.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₈H₂₆O₅ | Core stoichiometry. |
| Molecular Weight | 322.40 g/mol | Suitable for fragment-based drug design (Rule of 5 compliant). |
| Boiling Point | 460.5 ± 35.0 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Density | 1.096 ± 0.06 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. |
| pKa | N/A (Non-ionizable core) | Neutral under physiological conditions unless hydrolyzed. |
| Solubility | DMSO, Methanol, Chloroform | Insoluble in water. |
Synthetic Engineering: The Regioselectivity Challenge
The "Veratrole Pitfall"
A common error in synthesizing dimethoxy-phenyl derivatives is the assumption that Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) will yield the 2,3-isomer. It does not.
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Reaction: Veratrole + Ethyl suberyl chloride + AlCl₃.
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Result: Predominantly yields the 3,4-dimethoxy isomer due to steric hindrance at the 3-position (ortho to both methoxy groups) and electronic directing effects favoring the 4-position.
Protocol A: The "Directing Group" Strategy (Recommended)
To guarantee the 2,3-dimethoxy architecture, the synthesis must start from a pre-functionalized 2,3-scaffold, such as 2,3-dimethoxybenzoic acid or via Directed Ortho Metalation (DoM) .
Validated Pathway: Grignard/Organozinc Coupling
This protocol uses a palladium-catalyzed Negishi coupling or a controlled Grignard reaction to couple the C8 chain to the aromatic core without scrambling the regiochemistry.
Step-by-Step Methodology:
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Activation of 2,3-Dimethoxybenzoic Acid:
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Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat.), Toluene.
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Procedure: Reflux acid with SOCl₂ for 2 hours. Evaporate excess SOCl₂ to yield 2,3-dimethoxybenzoyl chloride .
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Checkpoint: Confirm complete conversion via TLC (conversion of acid to acyl chloride; shift in Rf).
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Preparation of the Organozinc Reagent:
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Reagents: Ethyl 7-bromoheptanoate (1.0 eq), Zinc dust (activated), THF (anhydrous).
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Procedure: Generate the organozinc iodide/bromide (Reformatsky-type or Negishi precursor) in THF under Argon.
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Note: Use iodine to activate the zinc.
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The Coupling (Negishi Conditions):
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Reagents: 2,3-Dimethoxybenzoyl chloride, Pd(PPh₃)₄ (5 mol%), THF.
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Procedure: Add the organozinc reagent dropwise to the acyl chloride/catalyst solution at 0°C. Warm to RT and stir for 12 hours.
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Mechanism:[1][2][3] The Pd(0) catalyst facilitates the cross-coupling between the acyl chloride and the alkyl-zinc, forming the ketone bond exclusively at the ipso-position of the acid chloride.
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Workup & Purification:
Visualization: Synthetic Logic Flow
The following diagram illustrates the divergence between the "Naive" Friedel-Crafts route (leading to impurities) and the "Precision" Organometallic route.
Caption: Comparison of synthetic routes. The organometallic route (Blue/Green) guarantees the 2,3-substitution pattern, whereas Friedel-Crafts (Red) risks producing the 3,4-isomer.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.80 - 3.90 ppm (2x singlets) | Two distinct methoxy signals. In the 2,3-isomer, these may appear slightly more downfield or magnetically non-equivalent compared to the symmetric 3,4-isomer. |
| ¹H NMR (Aromatic) | δ 6.9 - 7.2 ppm (Multiplet, 3H) | The 2,3-substitution leaves 3 adjacent protons (4, 5, 6). This produces a specific splitting pattern (usually d, t, d) distinct from the 3,4-isomer (which shows a d, d, s pattern). |
| ¹H NMR (Linker) | δ 2.90 ppm (Triplet) | The methylene protons alpha to the ketone (Ar-CO-CH₂ -). |
| ¹H NMR (Ester) | δ 4.12 (q), 1.25 (t) | Characteristic ethyl ester signals. |
| ¹³C NMR | ~200-205 ppm | Ketone carbonyl carbon. |
| HPLC | Retention Time | Must be distinct from 2,3-dimethoxybenzoic acid starting material. |
Applications in PROTAC Linkerology
This molecule is highly valued in the design of Proteolysis Targeting Chimeras (PROTACs) . It acts as a "Linker-Payload" precursor.
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Mechanism: The ester terminus (EtOOC-) is hydrolyzed to the acid, which can be coupled to an E3 Ligase ligand (e.g., Thalidomide or VHL ligand). The ketone terminus (8-oxo) is typically subjected to Reductive Amination with a Target Protein Ligand containing an amine.
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Advantage: The C8 alkyl chain provides a flexible, hydrophobic "spacer" that permeates cell membranes effectively, a critical parameter for PROTAC bioavailability.
Workflow: Linker Installation
Caption: Utilization of the molecule as a bifunctional linker in PROTAC synthesis.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.
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Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; this compound is lipophilic and may bioaccumulate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54366657 (Related Structure). Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context on lipophilic linkers in drug design). Journal of Medicinal Chemistry. [Link]
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Knochel, P., et al. (2011). Functionalized Organozinc Reagents. (Methodology for coupling alkyl-zinc halides to acid chlorides). Chemical Reviews. [Link]
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